2,3-Dimethyl-3-hexene 2,3-Dimethyl-3-hexene
Brand Name: Vulcanchem
CAS No.: 7145-23-5
VCID: VC16115269
InChI: InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+
SMILES:
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

2,3-Dimethyl-3-hexene

CAS No.: 7145-23-5

Cat. No.: VC16115269

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-3-hexene - 7145-23-5

Specification

CAS No. 7145-23-5
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name (E)-2,3-dimethylhex-3-ene
Standard InChI InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+
Standard InChI Key PRTXQHCLTIKAAJ-SOFGYWHQSA-N
Isomeric SMILES CC/C=C(\C)/C(C)C
Canonical SMILES CCC=C(C)C(C)C

Introduction

Molecular Structure and Stereochemical Considerations

Table 1: Stereoisomeric Forms of 2,3-Dimethyl-3-hexene

IsomerCAS NumberInChIKeyConfiguration
(E)19550-88-0XTUXVDJHGIEBAA-BQYQJAHWSA-NTrans
cis59643-75-3PRTXQHCLTIKAAJ-VURMDHGXSA-NCis

The (E)-isomer’s trans arrangement reduces steric hindrance, conferring greater thermodynamic stability compared to the cis-isomer . This stability is reflected in its lower heat of hydrogenation, though experimental data for direct comparison remain limited in the provided sources.

Physical Properties and Thermodynamic Data

Phase-Change Characteristics

Experimental measurements for the (E)-isomer report a boiling point of 387.95 K (114.8°C) under atmospheric pressure, with an associated uncertainty of ±3 K . The enthalpy of vaporization (ΔvapH°) is 39.7 kJ/mol, determined using calorimetric methods . These values align with trends observed in similarly substituted alkenes, where increased branching lowers boiling points relative to linear analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While the provided sources lack direct synthesis protocols for 2,3-dimethyl-3-hexene, analogous alkenes are typically prepared via acid-catalyzed dehydration of secondary alcohols or dehydrohalogenation of alkyl halides. For example, dehydration of 3,4-dimethyl-3-hexanol using sulfuric acid could yield the target alkene, with the reaction conditions dictating the predominance of the (E)- or cis-isomer.

Catalytic Dehydrogenation

Industrial routes may employ catalytic dehydrogenation of 3,4-dimethylhexane over platinum or palladium catalysts at elevated temperatures. This method favors the formation of thermodynamically stable isomers, such as the (E)-configuration, due to reduced steric strain .

Chemical Reactivity and Functionalization

Hydrogenation

Catalytic hydrogenation of 2,3-dimethyl-3-hexene proceeds via syn addition of hydrogen across the double bond, yielding 2,3-dimethylhexane. The reaction’s exothermicity is influenced by the alkene’s substitution pattern, with tetrasubstituted alkenes like this compound exhibiting lower heats of hydrogenation than less-substituted analogs .

Halogenation

Electrophilic addition of halogens (e.g., Br₂) generates vicinal dihalides. The reaction’s stereochemical outcome depends on the alkene’s geometry: (E)-isomers produce d,l-dibromo derivatives, while cis-isomers yield meso compounds.

Applications and Industrial Relevance

Petrochemical Intermediates

2,3-Dimethyl-3-hexene serves as a precursor in synthesizing lubricants and plasticizers. Its branched structure enhances oxidative stability, making it valuable in high-temperature applications.

Polymer Chemistry

The compound’s tetrasubstituted double bond resists premature polymerization, allowing controlled radical or ionic polymerization to produce specialty polymers with tailored thermal properties.

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